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Compound of Interest

Compound Name: Azido-PEG11-CH2COOH

Cat. No.: B11826010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG11-CH2COOH is a versatile, bifunctional linker designed for the facile modification

of peptides and other biomolecules. This heterobifunctional reagent features a terminal azide

group and a carboxylic acid, connected by a hydrophilic 11-unit polyethylene glycol (PEG)

spacer. The azide functionality allows for highly efficient and specific conjugation to alkyne-

containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-

promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The

carboxylic acid group enables straightforward coupling to primary amines, such as the N-

terminus of a peptide or the side chain of a lysine residue, through stable amide bond

formation.

The inclusion of the PEG spacer enhances the solubility and bioavailability of the modified

peptide, reduces immunogenicity, and can improve pharmacokinetic properties by increasing

the hydrodynamic radius.[1] These characteristics make Azido-PEG11-CH2COOH an

invaluable tool in drug development, diagnostics, and various research applications for creating

well-defined peptide conjugates.
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Due to the proprietary nature of specific applications, the following tables present

representative data for the modification of a model peptide (e.g., a 10-mer peptide with a single

lysine residue) using Azido-PEG11-CH2COOH. These values are intended to provide a

general expectation of performance and may vary depending on the specific peptide sequence,

reaction conditions, and purification methods employed.

Table 1: Amide Coupling Reaction Efficiency

Parameter Value Notes

Peptide Concentration 1-5 mg/mL
Higher concentrations may

lead to aggregation.

Azido-PEG11-CH2COOH

(Molar Excess)
1.5 - 3 equivalents

Higher excess can drive the

reaction to completion but may

complicate purification.

Coupling Reagents EDC/NHS

Standard carbodiimide

chemistry for amide bond

formation.

Reaction Time 2 - 4 hours
Monitored by LC-MS for

reaction completion.

Typical Conversion Rate > 90%

As determined by LC-MS

analysis of the crude reaction

mixture.

Isolated Yield 60 - 80% Post-purification by RP-HPLC.

Table 2: Click Chemistry (CuAAC) Reaction Efficiency
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Parameter Value Notes

Azido-PEG11-Peptide

Conjugate Conc.
0.5 - 2 mg/mL

Solubility of the modified

peptide should be considered.

Alkyne-Modified Molecule

(Molar Excess)
1.2 - 2 equivalents

A slight excess of the alkyne

component is typically used.

Catalyst System CuSO₄ / Sodium Ascorbate
Common catalyst system for

CuAAC.

Reaction Time 1 - 3 hours
Typically a rapid and high-

yielding reaction.

Typical Conversion Rate > 95%
As determined by LC-MS

analysis.

Isolated Yield 70 - 90% Post-purification by RP-HPLC.

Table 3: Characterization of Modified Peptide

Analytical Method Parameter Result

LC-MS Mass Shift

Observed mass corresponds

to the addition of the Azido-

PEG11-CH2COOH moiety.

Purity
> 95% after a single RP-HPLC

purification step.

RP-HPLC Retention Time

Increased retention time

compared to the unmodified

peptide, indicating successful

conjugation.

Experimental Protocols
Protocol 1: Amide Coupling of Azido-PEG11-CH2COOH
to a Peptide
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This protocol describes the conjugation of the carboxylic acid group of Azido-PEG11-
CH2COOH to a primary amine (N-terminus or lysine side chain) of a peptide in solution.

Materials:

Peptide with a free primary amine

Azido-PEG11-CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M MES buffer, pH 6.0 (for activation)

Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.5-8.5

Quenching Solution: Hydroxylamine or Tris buffer

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

with a C18 column

Procedure:

Activation of Azido-PEG11-CH2COOH: a. Dissolve Azido-PEG11-CH2COOH in anhydrous

DMF or DMSO to a final concentration of 10-20 mg/mL. b. In a separate tube, dissolve EDC

and NHS in the activation buffer or anhydrous DMF. c. Add a 1.5 to 3-fold molar excess of

both EDC and NHS to the Azido-PEG11-CH2COOH solution. d. Allow the activation reaction

to proceed for 15-60 minutes at room temperature with gentle mixing.

Peptide Conjugation: a. Dissolve the peptide in the conjugation buffer to a final concentration

of 1-5 mg/mL. b. Add the activated Azido-PEG11-NHS ester solution to the peptide solution.

c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

Reaction Quenching: a. Add the quenching solution to the reaction mixture to consume any

unreacted NHS ester. Incubate for 15-30 minutes.
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Purification: a. Purify the crude reaction mixture by RP-HPLC using a suitable gradient of

acetonitrile in water with 0.1% trifluoroacetic acid (TFA). b. Collect fractions containing the

desired modified peptide.

Characterization and Storage: a. Confirm the identity and purity of the modified peptide by

LC-MS. b. Lyophilize the pure fractions and store at -20°C or below.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) of an Azido-PEG11-Modified
Peptide
This protocol outlines the "click" reaction between the azido-modified peptide and an alkyne-

containing molecule.

Materials:

Azido-PEG11-Peptide conjugate (from Protocol 1)

Alkyne-containing molecule of interest

Copper(II) Sulfate (CuSO₄)

Sodium Ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand (optional, to improve

efficiency and reduce cell toxicity in biological applications)

Reaction Solvent: DMF/water or DMSO/water mixture

Purification: RP-HPLC system with a C18 column

Procedure:

Reaction Setup: a. Dissolve the Azido-PEG11-Peptide conjugate in the reaction solvent. b.

Add the alkyne-containing molecule (1.2 to 2 molar equivalents). c. In a separate tube,

prepare a stock solution of CuSO₄. If using a ligand like TBTA, pre-mix it with the CuSO₄

solution. d. Prepare a fresh stock solution of sodium ascorbate.
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Click Reaction: a. Add the CuSO₄ solution (and ligand, if used) to the peptide/alkyne mixture.

b. Initiate the reaction by adding the sodium ascorbate solution. c. Allow the reaction to

proceed at room temperature for 1-3 hours with gentle agitation.

Purification: a. Purify the reaction mixture directly by RP-HPLC using a suitable gradient.

Characterization and Storage: a. Analyze the purified product by LC-MS to confirm

successful conjugation and purity. b. Lyophilize the pure fractions and store appropriately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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